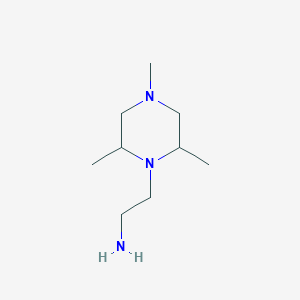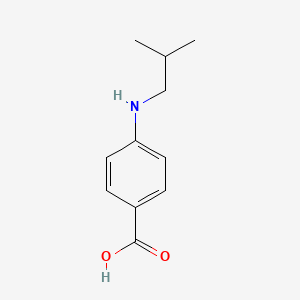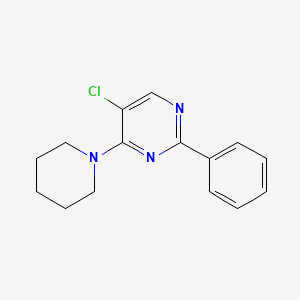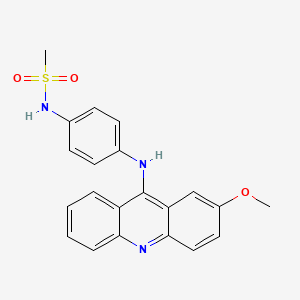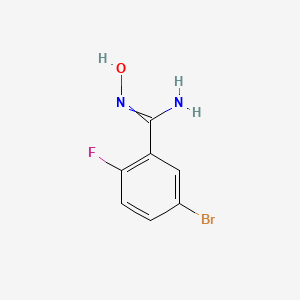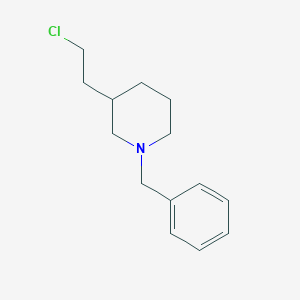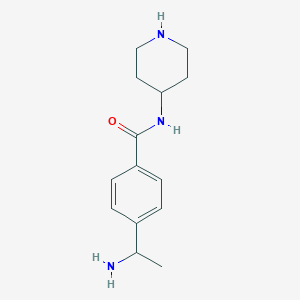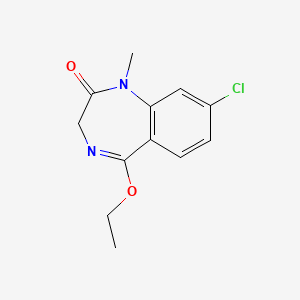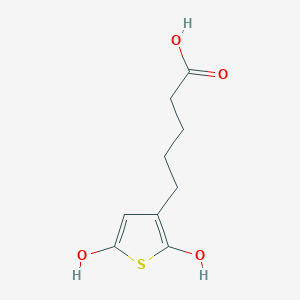
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is an organic compound with the molecular formula C14H22. It is characterized by a cyclobutene ring substituted with a dimethyl group and an octadienyl side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of terminal aryl alkynes and a rhodium(I) complex as a catalyst. The reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadienyl side chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The cyclobutene ring can undergo substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reagents such as bromine (Br2) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclobutene derivatives.
科学研究应用
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene involves its interaction with various molecular targets. The compound’s double bonds and cyclobutene ring allow it to participate in cycloaddition reactions, forming new chemical bonds with target molecules. These interactions can modulate biological pathways, leading to specific effects such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
2,7-Dimethyl-2,6-octadien-1-ol: Similar in structure but with a hydroxyl group instead of a cyclobutene ring.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Contains a similar octadienyl side chain but with additional hydroxyl groups.
trans-Citral (trans-3,7-Dimethyl-octa-2,6-dien-1-al): An aldehyde derivative with similar structural features.
Uniqueness: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is unique due to its cyclobutene ring, which imparts distinct reactivity and stability compared to its linear or cyclic counterparts. This structural feature allows for unique applications in synthesis and potential biological activities .
属性
CAS 编号 |
62338-42-5 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-octa-2,7-dienylcyclobutene |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h4,8-9,11H,1,5-7,10,12H2,2-3H3 |
InChI 键 |
OVLRTDUBDSGRDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=C1CC=CCCCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



